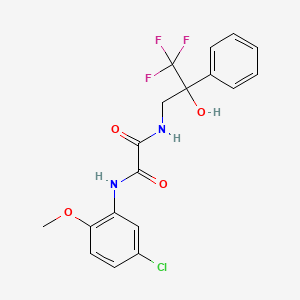

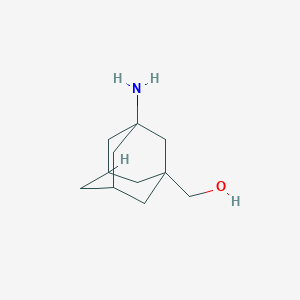

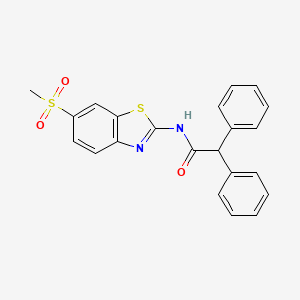

![molecular formula C15H14ClN3O2S B2904524 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide CAS No. 332402-61-6](/img/structure/B2904524.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid . This group is found in various important biomolecules, such as NAD+ and it’s also part of the structure of some vitamins, like vitamin B12 .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with a carboxylic acid derivative . This reaction forms a 2-substituted benzimidazole .Molecular Structure Analysis

The benzimidazole group consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands for metal catalysts, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

Benzimidazole is a solid at room temperature and it’s colorless . It’s slightly soluble in water, and it’s more soluble in organic solvents .Scientific Research Applications

Antiparasitic Activity

This compound has been found to have significant antiparasitic activity . Specifically, it has been shown to be effective against parasites such as Trichinella spiralis. The compound was found to be more active than clinically used anthelmintic drugs like albendazole and ivermectin .

Antioxidant Properties

In addition to its antiparasitic activity, this compound also exhibits antioxidant properties . It has been found to be effective in scavenging free radicals, which can cause oxidative stress in the body .

Antibacterial Activity

The compound has been synthesized and studied for its antibacterial activity . It has shown good activity against bacterial strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa .

Anti-inflammatory Activity

A series of N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives, which include this compound, have been synthesized and evaluated for their anti-inflammatory activity . They were tested in vivo using a carrageenan-induced rat paw oedema model .

Inhibitory Actions Against S. aureus and M. tuberculosis

Derivatives of this compound with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted groups have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Potential Use in Drug Development

Due to its various biological activities, this compound has potential use in the development of new active antimicrobial agents . Its derivatives have been found active against various bacterial diseases .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives have been found to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Benzimidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of therapeutic effects, likely due to their interactions with various molecular targets and cellular pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

Future Directions

The benzimidazole group is a versatile scaffold in medicinal chemistry, and researchers are continually synthesizing new benzimidazole derivatives to find compounds with improved potency and selectivity for various biological targets . Future research will likely continue in this direction, with a focus on understanding the relationships between the structures of benzimidazole derivatives and their biological activities .

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c16-11-5-7-12(8-6-11)22(20,21)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXVNVCLOKUEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

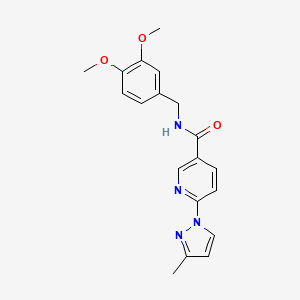

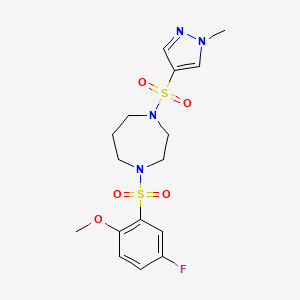

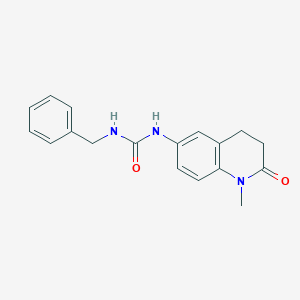

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)

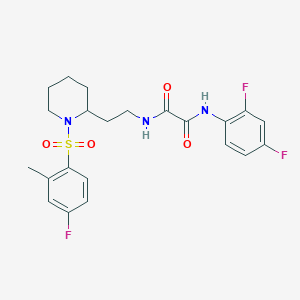

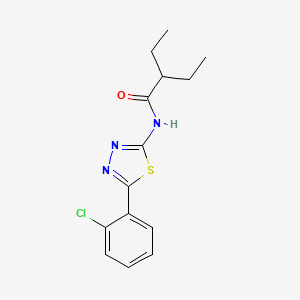

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B2904456.png)

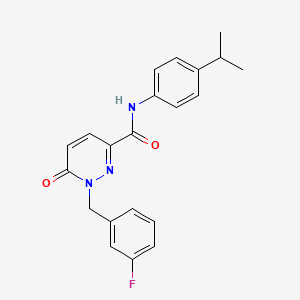

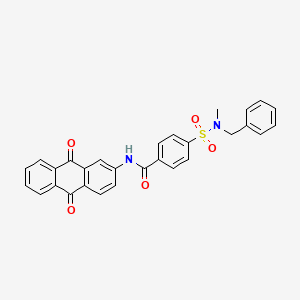

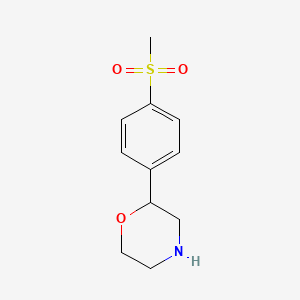

![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)